1H-Imidazole-2-acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55662-72-1 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C5H7N3O/c6-4(9)3-5-7-1-2-8-5/h1-2H,3H2,(H2,6,9)(H,7,8) |
InChI Key |
ASTRWPOSIDFRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h Imidazole 2 Acetamide
Established Synthetic Pathways for 1H-Imidazole-2-acetamide Derivatives
Established methods for synthesizing the imidazole (B134444) framework, which is central to this compound, often rely on the condensation of readily available starting materials. These pathways can be broadly categorized into multi-component reactions, sequential syntheses, and one-pot procedures, each offering distinct advantages in terms of efficiency, versatility, and yield.
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com This approach is valued for its atom economy, time and resource savings, and its ability to quickly generate libraries of structurally diverse molecules. mdpi.com
Several MCRs are employed for the synthesis of the substituted imidazole core. A common strategy involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia (B1221849) source. phytojournal.comchesci.com This method, a variation of the Radziszewski imidazole synthesis, allows for the creation of 2,4,5-trisubstituted imidazoles in a single step. Another notable MCR is the van Leusen three-component reaction (VL-3CR), which utilizes tosylmethylisocyanide (TosMIC) and an imine to produce poly-substituted imidazoles. mdpi.com Similarly, the Groebke–Blackburn–Bienaymé reaction (GBB-3CR) provides a pathway to fused imidazole systems from amidine building blocks, formaldehyde, and isocyanide. mdpi.com
A specific and novel MCR is the "El-Saghier reaction," which synthesizes imidazolidin-4-one (B167674) derivatives through the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride. nih.govacs.org This reaction proceeds via the initial formation of a cyanoacetamido intermediate, followed by an intramolecular cyclization involving the amino group of the ethyl glycinate component. nih.gov
The selection of a catalyst is often crucial for the success of these reactions. While some MCRs can proceed under catalyst-free conditions, others utilize catalysts like potassium dihydrogen phosphate (B84403), ceric ammonium nitrate, or copper-immobilized supports to enhance reaction rates and yields. phytojournal.comchesci.combiomedpharmajournal.org
Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Ref |
| Radziszewski-type | Aldehyde, Benzil (B1666583), Ammonium Acetate | Potassium Dihydrogen Phosphate, Grinding | 2,4,5-Trisubstituted Imidazoles | phytojournal.com |
| El-Saghier Reaction | Amine, Ethyl Cyanoacetate, Ethyl Glycinate Hydrochloride | Neat, 70 °C | Imidazolidin-4-one Derivatives | nih.govacs.org |
| Quinoline-based | Benzil, Ammonium Acetate, 2-Phenoxyquinoline-3-carbaldehyde | Ceric Ammonium Nitrate | Imidazole compounds with a quinoline (B57606) scaffold | biomedpharmajournal.org |
| Copper-Catalyzed | Aromatic Aldehyde, Benzil, Amine, Ammonium Acetate | Cu²⁺-Immobilized Coconut Coir | 1,2,4,5-Tetrasubstituted Imidazoles | chesci.com |
Sequential synthesis involves a step-by-step approach where intermediates are isolated and purified before proceeding to the next reaction. While often more time-consuming than MCRs, this method allows for greater control over regioselectivity and the introduction of specific functional groups. vulcanchem.com
A plausible multi-step synthesis for a complex this compound derivative can be broken down as follows: vulcanchem.com
Imidazole Ring Formation: The core imidazole ring is first constructed, for example, through the condensation of glyoxal (B1671930) with ammonia and an aldehyde. vulcanchem.com
Functionalization: The pre-formed ring is then subjected to a series of reactions to add the required substituents. This can include:
Thiolation: Introduction of a thioether group at a specific position, for instance, via nucleophilic aromatic substitution using a thiol. vulcanchem.com
Acetamide (B32628) Introduction: The acetamide side chain is attached, often by reacting an intermediate with 2-chloroacetamide (B119443) under basic conditions. vulcanchem.comresearchgate.net
Alkylation: Substituents are added to the nitrogen atoms of the imidazole ring, for example, by using alkyl halides like methyl iodide. vulcanchem.com
Another sequential approach involves reacting different amines with ethyl cyanoacetate first, followed by the addition of ethyl glycinate hydrochloride to complete the imidazole ring formation. nih.govacs.org This step-wise addition was used as a model to develop more optimized one-pot procedures. nih.govacs.org Similarly, some syntheses start with the creation of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives, which are then reacted with 2-chloro-N-(thiazol-2-yl) acetamide compounds in a subsequent step to yield the final thio-linked acetamide products. researchgate.net
Many imidazole syntheses have been adapted into one-pot protocols. For instance, the El-Saghier reaction, which can be run sequentially, is highly effective as a one-pot procedure where various amines, ethylcyanoacetate, and ethylglycinate hydrochloride are reacted together under neat (solvent-free) conditions at 70°C, achieving excellent yields in just a few hours. nih.govacs.orgacs.orgevitachem.com
Other one-pot methods include the cyclo-condensation of an aldehyde, benzil, and ammonium acetate, sometimes assisted by a catalyst like p-toluenesulfonic acid or supported ionic liquid-like phases (SILLP), to produce highly substituted imidazoles. nih.govscilit.com These reactions are often designed to be environmentally friendly by minimizing waste and avoiding hazardous solvents. asianpubs.org The synthesis of 2,4,5-triaryl-1H-imidazoles has been successfully achieved by reacting benzil with an aromatic aldehyde and ammonium acetate in a one-pot, solvent-free reaction. asianpubs.org
Table 2: Comparison of One-Pot Synthetic Procedures
| Reactants | Catalyst/Conditions | Key Feature | Yield | Ref |
| Amines, Ethylcyanoacetate, Ethylglycinate Hydrochloride | Neat, 70 °C, 2h | Sequential, one-pot, solvent-free | 90-98% | nih.govacs.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-TsOH, Microwave | Sequential two-step, one-pot | 46-80% | nih.gov |
| Benzil, Aromatic Aldehyde, Ammonium Acetate | Supported Ionic Liquid-like Phase (SILLP) | Green, efficient catalyst | Not specified | scilit.com |
| Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | Solvent-free, 70 °C, 1h | Facile, high yield | 65-80% | asianpubs.org |
Sequential Reaction Sequences in this compound Synthesis
Advanced Synthetic Techniques and Conditions Optimization
To further improve the synthesis of this compound derivatives, chemists have employed advanced techniques that enhance reaction kinetics and align with the principles of green chemistry. Microwave-assisted and solvent-free methodologies are at the forefront of these efforts.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comclockss.org This technique has been successfully applied to the synthesis of various imidazole derivatives. biomedpharmajournal.orgevitachem.com
One protocol involves the reaction of substituted N-chloroacetyl aryl amines with imidazole in the presence of anhydrous potassium carbonate. derpharmachemica.com Under microwave irradiation at 180W, the target N'-(substitutedphenyl)-2-(1H-imidazol-1-yl)acetamides were obtained in good yields within 30-90 seconds, a significant improvement over conventional methods. derpharmachemica.com
Another example is the one-pot, two-step synthesis of novel imidazole derivatives using imidazo[1,2-a]pyrimidine-2-carbaldehyde, amines, benzil, and ammonium acetate. nih.gov The use of microwave energy in this p-toluenesulfonic acid-catalyzed reaction facilitated the efficient production of the target compounds. nih.gov Similarly, the synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide from N-benzyl-2-hydroxyacetamide and 2-nitro-1H-imidazole is achieved rapidly in a single, solid-state step using microwave irradiation as the activation source. google.com This method is noted for being clean, economical, and catalyst-free. google.com
Table 3: Microwave-Assisted Synthesis of Imidazole Acetamides
| Reactants | Catalyst/Conditions | Time | Yield | Ref |
| N-chloroacetyl aryl amines, Imidazole | Anhydrous K₂CO₃, 180W | 30-90 sec | 76% (for parent phenyl acetamide) | derpharmachemica.com |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, NH₄OAc | p-TsOH, Ethyl Alcohol, 100-140 °C | 90 min | 46-80% | nih.gov |
| Nitriles, o-phenyldiamines | Polyphosphoric acid (PPA), Phosphoric acid | Not specified | High | clockss.org |
| N-benzyl-2-hydroxyacetamide, 2-nitro-1H-imidazole | Solid-state, Catalyst-free | Not specified | Not specified | google.com |
Solvent-free, or "neat," reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. nih.govasianpubs.org These reactions are often conducted by grinding solid reactants together or by heating a mixture of reactants in the absence of a solvent. phytojournal.com
The one-pot synthesis of imidazole-4-one derivatives via the El-Saghier reaction was optimized to be performed under solvent-free conditions, yielding products in high purity and quantity. nih.govacs.org Another efficient, solvent-free method involves the one-pot, three-component condensation of a substituted benzaldehyde, benzil, and ammonium acetate using potassium dihydrogen phosphate as a catalyst under grinding conditions. phytojournal.com This approach is noted for its good yields, easy workup, and short reaction times. phytojournal.com
Researchers have also reported the synthesis of various imidazole derivatives by simply heating a mixture of the starting materials, such as o-phenylenediamines, aromatic aldehydes, and ammonium acetate, at around 70 °C. asianpubs.org This facile method proceeds smoothly to give the desired products in high yields without the need for any solvent. asianpubs.org These solvent-free approaches demonstrate a commitment to developing more sustainable and efficient synthetic routes in chemical manufacturing. nih.govphytojournal.com
Catalytic Approaches in Imidazole Acetamide Derivative Synthesis
The synthesis of imidazole acetamide derivatives often employs catalytic methods to enhance reaction efficiency, yield, and selectivity. biomedpharmajournal.orgmdpi.com Various catalysts, ranging from metal-based to organocatalysts, have been utilized in the construction of the imidazole core and the introduction of the acetamide functionality.
Several catalytic strategies have been reported for the synthesis of substituted imidazoles. For instance, heterogeneous catalysts have been widely exploited for creating functionalized imidazole building blocks. mdpi.com One-pot reactions using copper(I) iodide (CuI) as a catalyst, potassium phosphate (K3PO4) as a base, and dimethylformamide (DMF) as a solvent have been used to produce N-arylimidazoles in quantitative yields. mdpi.com In another example, palladium nanoparticles supported on aluminum oxy-hydroxide have been used for the synthesis of N-arylimidazole derivatives, with a water-isopropyl alcohol solvent mixture providing the best results. biomedpharmajournal.org This method is noted for its environmental friendliness as the catalyst can be economically recovered and reused. biomedpharmajournal.org
Magnetic nanocatalysts have also been employed in condensation protocols for synthesizing nitrogen-substituted imidazoles. rsc.org For example, L-proline derived magnetic core nanoparticles have served as organocatalysts for the formation of tri- and tetra-substituted imidazoles. rsc.org Similarly, a nickel catalyst in ethanol (B145695) has been used to obtain 2-phenyl-1H-phenanthro[9,10-d]imidazoles with a short reaction time. semanticscholar.org
The following table summarizes various catalytic systems used in the synthesis of imidazole derivatives, which could be adapted for this compound synthesis.
| Catalyst Type | Category | Operating Conditions | Yield (%) | Reference |
| TiCl3-SiO2 | Silica-based | Heat at 90°C | 92 | biomedpharmajournal.org |
| Activated Fuller's Earth | Clay-based | Heat | High | biomedpharmajournal.org |
| Ceric Ammonium Nitrate | Metal Salt | Not specified | High | biomedpharmajournal.org |
| Aluminum oxy-hydroxide-supported Palladium Nanoparticles | Nanoparticle | Water-isopropyl solvent mixture | High | biomedpharmajournal.orgsemanticscholar.org |
| Fe3O4@SiO2/BNC | Nanocomposite | Solvent-free | High | mdpi.comnih.gov |
| SO42−/Y2O3 | Solid Acid | Not specified | High | mdpi.comnih.gov |
| (aNHC)CuCl | N-Heterocyclic Carbene | 40°C for 24h | 57 | mdpi.com |
| Nickel Catalyst | Metal | Ethanol | Not specified | semanticscholar.org |
| Pyridine | Organic Base | Not specified | Not specified | semanticscholar.org |
| Tetrabutylammonium Bromide | Phase-Transfer | Not specified | High | semanticscholar.org |
| Two-component catalyst (dimethylaniline and imidazole) | Organocatalyst | 33-39°C | 91.33-93.66 | google.com |
| Manganese(II) complexes | Homogeneous/Heterogeneous | Room temperature | 90-100 (for epoxidation) | researchgate.net |
These catalytic methods offer advantages such as milder reaction conditions, higher yields, and the possibility of environmentally benign processes. biomedpharmajournal.orgmdpi.com The choice of catalyst often depends on the specific substituents on the imidazole ring and the desired reaction pathway.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the formation of desired products. The formation of this compound involves complex nucleophilic and electrophilic interactions, as well as cyclization and derivatization steps.
The imidazole ring is an amphoteric molecule, meaning it can act as both an acid and a base, making it susceptible to both electrophilic and nucleophilic attacks. researchgate.netnih.gov The nitrogen at position 3 is generally more reactive towards electrophiles due to the availability of an unshared pair of electrons, while nucleophilic substitution typically occurs at the C-2 position. nih.govnih.gov
The formation of the acetamide side chain often involves a nucleophilic attack. For instance, the synthesis can proceed via the reaction of an imidazole intermediate with 2-chloroacetamide under basic conditions. vulcanchem.com In another pathway, the reaction of benzimidazole (B57391) with acetamide in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures involves a nucleophilic substitution.
A detailed mechanistic study for the synthesis of N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide reveals a multi-step process. nih.govacs.org The reaction begins with a nucleophilic attack of an amine group on the carbonyl group of ethyl cyanoacetate, leading to the elimination of ethanol and the formation of a cyanoacetamido derivative. nih.govacs.org This is followed by the addition of an amino group from ethylglycinate hydrochloride to the cyano group. nih.govacs.org
The reactivity of the imidazole core can be influenced by its substituents. For example, electron-withdrawing groups can enhance the electrophilicity at certain positions on the ring. vulcanchem.comevitachem.com
The formation of the imidazole ring itself is a key cyclization process. A common method involves the condensation of a dicarbonyl compound like glyoxal with ammonia and an aldehyde. vulcanchem.com Another approach is the cyclization of o-phenylenediamines with carboxylic acids or their derivatives.
For instance, the synthesis of benzimidazole cores can be achieved through the cyclization of o-phenylenediamines with derivatives like ethyl 2-bromoacetate. This process involves condensation to form an intermediate, followed by alkylation to introduce the acetamide precursor.
A plausible mechanism for the formation of 2-substituted imidazoles from 5-amino-1,2,3-triazoles involves an initial hydrolysis of the starting material to an aldehyde intermediate. mdpi.com This intermediate then undergoes intramolecular cyclization to form an imidazotriazole, which exists in equilibrium with its tautomer. mdpi.com Subsequent elimination of nitrogen and carbene insertion into an O-H bond of an alcohol yields the final 2-substituted imidazole. mdpi.com
The derivatization of the acetamide group can occur through acylation reactions, allowing for the introduction of new functional groups. evitachem.comgreyhoundchrom.com The thioether group, if present, can also participate in nucleophilic substitution reactions or be oxidized to sulfoxides or sulfones, which can alter the compound's biological profile. smolecule.com
Advanced Spectroscopic and Analytical Methodologies for 1h Imidazole 2 Acetamide
Comprehensive Spectroscopic Techniques for Structural Elucidation of 1H-Imidazole-2-acetamide and its Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the proton (¹H) and carbon (¹³C) frameworks of a molecule. In the context of this compound analogues, NMR provides definitive evidence for their structure.
For instance, in the ¹H NMR spectrum of 2-(1H-imidazol-1-yl)-N-phenyl acetamide (B32628), the key signals include a singlet for the amide proton (-NH) around δ 9.64 ppm, a multiplet for the aromatic and imidazole (B134444) protons between δ 6.84-7.42 ppm, and a characteristic singlet for the methylene (B1212753) (-CH₂) protons at approximately δ 5.12 ppm. derpharmachemica.com Similarly, for N-benzyl-2-(1H-imidazol-1-yl)acetamide, distinct signals are observed for the imidazole protons, the methylene bridge, and the benzyl (B1604629) group protons. ijpsonline.com The chemical shifts and splitting patterns provide unambiguous information about the electronic environment and connectivity of each atom.
¹³C NMR spectra offer further structural confirmation. For example, in derivatives of 2-acetamido-2-ylidene-4-imidazole, the carbonyl (C=O) group of the imidazoline (B1206853) ring is observed in the range of δ 170.14–177.44 ppm, while the C=N group appears at δ 151.55–161.30 ppm, and the methylene (-CH₂) carbon of the imidazoline moiety is found between δ 48.64–66.57 ppm. acs.orgnih.gov
Interactive Table: ¹H NMR Spectral Data for this compound Analogues
| Compound | Solvent | Key Proton Signals (δ ppm) | Reference |
|---|---|---|---|
| 2-(1H-imidazol-1-yl)-N-phenyl acetamide | DMSO-d6 | 9.64 (s, 1H, NH), 7.42-6.84 (m, 8H, Ar-H & Imidazole-H), 5.12 (s, 2H, CH₂) | derpharmachemica.com |
| N-benzyl-2-(1H-imidazol-1-yl)acetamide | CDCl₃ | 7.462 (s, 1H, Imidazole-H), 7.333-7.348 (t, 1H, NH), 7.183-7.294 (m, 5H, Ar-H), 6.952-7.076 (d, 2H, Imidazole-H), 4.672 (s, 2H, N-CH₂), 4.412-4.431 (d, 2H, CH₂) | ijpsonline.com |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | CDCl₃ | 7.537 (s, 1H, Imidazole-H), 7.179-7.269 (d, 1H, NH), 6.964-7.179 (d, 2H, Imidazole-H), 4.635 (s, 2H, N-CH₂), 3.729-3.827 (m, 1H, NH-CH), 1.164-1.854 (m, 10H, CH₂) | ijpsonline.com |
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogues, FT-IR spectra typically show characteristic absorption bands that confirm the presence of key structural motifs.
A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is consistently observed in the range of 1629-1712 cm⁻¹. derpharmachemica.comacs.orgnih.gov The N-H stretching vibration of the amide and imidazole groups appears as a distinct band, often in the region of 3210-3445 cm⁻¹. derpharmachemica.comijpsonline.comsemanticscholar.org Other significant bands include those for C-H stretching (aromatic and aliphatic) and C=N stretching within the imidazole ring. ijpsonline.comsapub.org
Interactive Table: FT-IR Spectral Data for this compound Analogues
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|---|
| 2-(1H-imidazol-1-yl)-N-phenyl acetamide | 3242, 1657 | N-H stretch, C=O stretch | derpharmachemica.com |
| N-benzyl-2-(1H-imidazol-1-yl)acetamide | 3212, 1683, 1597 | N-H stretch, C=O stretch, C=N stretch | ijpsonline.com |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | 3297, 1654, 1550 | N-H stretch, C=O stretch, C=N stretch | ijpsonline.com |
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For this compound itself, the molecular ion peak (M⁺) is observed at an m/z (mass-to-charge ratio) of 125. nih.gov
In studies of its analogues, mass spectra consistently show molecular ion peaks that correspond to their calculated molecular weights. For example, the N-phenyl derivative shows a peak at m/z 200, corresponding to the [M-H]⁻ ion, while the N-benzyl and N-cyclohexyl derivatives show [M+H]⁺ peaks at m/z 216 and 208, respectively. derpharmachemica.comijpsonline.com This data unequivocally confirms the successful synthesis of the target molecule.
Interactive Table: Mass Spectrometry Data for this compound and its Analogues
| Compound | Ionization Method | Molecular Ion Peak (m/z) | Reference |
|---|---|---|---|
| 2-(1H-imidazol-1-yl)acetamide | GC-MS | 125 (M⁺) | nih.gov |
| 2-(1H-imidazol-1-yl)-N-phenyl acetamide | LC-MS | 200.16 ([M-H]⁻) | derpharmachemica.com |
| N-benzyl-2-(1H-imidazol-1-yl)acetamide | MS-ES | 216 ([M+H]⁺) | ijpsonline.com |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | MS-ES | 208 ([M+H]⁺) | ijpsonline.com |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Chromatographic and Other Analytical Methods in Research Context
Alongside spectroscopic methods, other analytical techniques play a vital role in the research and development of this compound derivatives, particularly for monitoring reactions and verifying purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used extensively in synthetic chemistry. quora.com In the synthesis of this compound derivatives, TLC is routinely employed to monitor the progress of a reaction. derpharmachemica.com By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. acs.orgnih.gov The appearance of a new spot corresponding to the product and the disappearance of reactant spots indicate that the reaction is proceeding. nih.gov Furthermore, TLC is used as a preliminary check for the purity of the final product; a single spot suggests a high degree of purity. For some complex imidazole derivatives, specific retention factor (Rf) values have been reported, such as an Rf of 0.44 in a dichloromethane/methanol solvent system, which serves as a benchmark for identification. rsc.org
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. acs.orgsapub.org
Interactive Table: Elemental Analysis Data for this compound Analogues
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide | C₇H₁₁N₃O₂ | C: 49.70, H: 6.55, N: 24.84 | C: 49.64, H: 6.60, N: 24.85 | acs.orgsemanticscholar.org |
| 2-(1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-ylthio)acetohydrazide | C₂₃H₁₉N₅O₃S | C: 62.01, H: 4.30, N: 15.72 | C: 62.01, H: 4.30, N: 15.72 | sapub.org |
Computational and Theoretical Chemistry Studies of 1h Imidazole 2 Acetamide
Quantum Chemical Investigations
Quantum chemical methods are employed to investigate the fundamental electronic properties of molecules. These calculations provide a deep understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. scispace.com DFT calculations have been widely applied to imidazole (B134444) derivatives to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.netwebofjournals.com
Electronic Structure: DFT studies on related imidazole systems help in understanding the electronic characteristics of 1H-Imidazole-2-acetamide. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The energy gap between HOMO and LUMO (E_gap) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.org For instance, in a study of N-1-sulfonyl substituted benzimidazoles, the E_gap was found to be significantly influenced by substituent groups, with electron-withdrawing groups generally reducing the gap. acs.org
Vibrational Frequencies: Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies using DFT, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and rocking. faccts.de For example, in studies of imidazole and its derivatives, DFT calculations at the B3LYP level of theory have been used to predict vibrational frequencies. acs.orguni-muenchen.de These calculations typically show good agreement with experimental data, although scaling factors are sometimes applied to improve the match due to approximations in the theoretical models. faccts.de Characteristic vibrational frequencies for related structures include C-H stretching modes (around 3000–3200 cm⁻¹), C=O stretching (around 1600–1750 cm⁻¹), and various ring vibrations. acs.orgmdpi.com
Table 1: Representative DFT-Calculated Vibrational Frequencies for Imidazole-Related Structures
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| O-H Stretching | 3100–3750 | mdpi.com |
| Aromatic C-H Stretching | 3000–3100 | mdpi.com |
| C=O Stretching (Amide) | 1680–1760 | mdpi.com |
| C-H Rocking/Wagging | 1000–1590 | acs.org |
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. uni-muenchen.de The MEP surface uses a color-coded scheme to identify regions of varying potential.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are favorable for nucleophilic attack. These regions are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent neutral or zero potential areas. nih.gov
For imidazole-containing compounds, MEP analysis clearly shows that the pyridine-like nitrogen atom (the one not bonded to a hydrogen) is the most negative region, making it the primary site for electrophilic attack or protonation. uni-muenchen.de The oxygen atom of the acetamide (B32628) group in this compound would also be expected to be a region of high negative potential. Conversely, the hydrogen atom on the imidazole nitrogen and the hydrogens of the amide group would represent positive potential regions, making them potential hydrogen bond donors. uni-muenchen.denih.gov This analysis is crucial for understanding non-covalent interactions, such as those involved in ligand-receptor binding. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing for the exploration of conformational landscapes and interaction dynamics in a simulated environment (e.g., in a solvent like water). nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.
For flexible molecules like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. acs.org Studies on similar benzamide (B126) and imidazole derivatives have used MD simulations to understand their structural stability and how they interact with their environment. tandfonline.com For instance, simulations can show how the molecule interacts with water molecules, forming hydrogen bonds and establishing a stable solvated state. Furthermore, when studying ligand-protein complexes, MD simulations are essential to assess the stability of the binding pose predicted by docking, ensuring the ligand remains in the active site and maintaining key interactions over time. nih.govtandfonline.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing binding modes of a ligand to its biological target. acs.orgmdpi.com
Numerous docking studies have been performed on imidazole-based compounds to predict their binding affinity and interactions with various protein targets. nih.govresearchgate.netacs.org In these studies, derivatives of this compound are placed into the binding site of a target protein, and a scoring function is used to estimate the binding free energy. The results identify the most likely binding pose and the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. For example, docking studies on imidazole derivatives targeting bacterial enzymes have identified crucial hydrogen bonds with active site residues and π-π interactions with aromatic amino acids. nih.govtubitak.gov.tr
Table 2: Examples of Molecular Docking Studies on Imidazole Derivatives
| Compound Class | Protein Target | PDB ID | Key Findings | Reference |
| Imidazolidin-4-ones | Bacterial FabH–CoA complex (E. coli) | 1HNJ | Compounds bind to the bacterial enzyme, confirming antimicrobial potential. | nih.govacs.orgresearchgate.net |
| Imidazole Derivatives | 14α-Demethylase (CYP51) | - | Azole-heme coordination and π-π interactions with Phe and Arg residues are crucial for binding. | tubitak.gov.tr |
| Imidazole-4-N-acetamide Derivatives | Cyclin-Dependent Kinases (CDKs) | - | Compounds show high inhibitory potency, particularly against CDK2/cyclin E. | mdpi.com |
Molecular Dynamics (MD) Simulations in Conformational and Interaction Studies
Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models use calculated molecular descriptors (physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized compounds. crpsonline.com
For imidazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antimicrobial, anticancer, and enzyme inhibition. crpsonline.comasianpubs.orgasianpubs.org
2D-QSAR: These models use descriptors like physicochemical properties (e.g., logP, molar refractivity) and topological indices. Studies on imidazole derivatives have shown that such descriptors play a significant role in their biological activity. researchgate.netcrpsonline.com
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields (steric, electrostatic, hydrophobic) to build predictive models. asianpubs.org These models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on imidazole derivatives as heme oxygenase inhibitors suggested that positive electrostatic potential and negative steric potential are favorable for increased activity. crpsonline.com
These in silico approaches are vital for rational drug design, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties.
3D-QSAR for Pharmacophore Mapping and Activity Prediction
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.gov This method is instrumental in identifying the key structural features—or pharmacophore—required for a molecule to interact with a specific biological target. drugbank.com
For a series of compounds related to this compound, a 3D-QSAR study would typically involve aligning the molecules and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. nih.gov These models generate contour maps that highlight regions where certain properties, such as steric bulk or electrostatic charge, are predicted to either increase or decrease biological activity.
A hypothetical pharmacophore model for a series of this compound derivatives might identify several key features essential for activity:
Hydrogen Bond Acceptors: The nitrogen atoms in the imidazole ring and the oxygen atom of the acetamide group are potential hydrogen bond acceptors.
Hydrogen Bond Donors: The N-H group in the imidazole ring and the N-H group in the acetamide moiety can act as hydrogen bond donors.
Hydrophobic Regions: While the core molecule is relatively polar, substituents could introduce hydrophobic interactions.
The insights gained from such a 3D-QSAR model are invaluable for designing new, more potent derivatives of this compound by indicating which structural modifications are likely to enhance their desired biological effects. drugbank.com
Table 1: Hypothetical Pharmacophore Features for this compound Derivatives
| Feature Type | Location on this compound | Predicted Importance for Activity |
| Hydrogen Bond Acceptor | Imidazole Ring Nitrogen, Acetamide Carbonyl Oxygen | High |
| Hydrogen Bond Donor | Imidazole Ring N-H, Acetamide N-H | High |
| Aromatic/Hydrophobic Center | Imidazole Ring | Moderate |
In Silico ADMET Profiling for Biological Relevance
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational method used to predict the pharmacokinetic properties of a compound. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. For this compound, a variety of ADMET properties can be estimated using computational models.
Absorption: Predictions for properties like gastrointestinal (GI) absorption and aqueous solubility are critical for determining the potential for oral bioavailability. nih.gov Compounds with poor predicted absorption may require alternative delivery methods or structural modifications.
Distribution: This aspect of ADMET profiling predicts how a compound might be distributed throughout the body. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: In silico tools can predict the primary sites of metabolism on a molecule and which cytochrome P450 (CYP) enzymes are most likely to be involved. nih.gov The imidazole ring, for instance, is a known feature in compounds that can interact with CYP enzymes. nih.gov Identifying potential drug-drug interactions through CYP inhibition is a key outcome of these studies. vulcanchem.com
Excretion: Predictions can also be made about the likely route of excretion for a compound and its metabolites, such as through the kidneys or in bile.
A summary of a hypothetical in silico ADMET profile for this compound is presented below.
Table 2: Representative In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value/Classification | Implication for Biological Relevance |
| Absorption | ||
| Aqueous Solubility | Moderate to High | Favorable for absorption and formulation. nih.gov |
| Gastrointestinal Absorption | High | Suggests good potential for oral bioavailability. nih.govresearchgate.net |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Compound is more likely to act peripherally. |
| Plasma Protein Binding | Low | Higher fraction of the free drug may be available to exert its effect. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Unlikely | Lower risk of specific drug-drug interactions. |
| CYP450 3A4 Inhibition | Possible | Potential for drug-drug interactions should be considered. vulcanchem.com |
| Excretion | ||
| Primary Route | Renal (Kidney) | Expected for a relatively small, water-soluble molecule. |
This computational profiling suggests that this compound possesses several drug-like properties that make it a compound of interest for further investigation. The combination of 3D-QSAR and in silico ADMET studies provides a comprehensive, albeit predictive, understanding of a compound's potential before committing significant resources to its development.
Chemical Reactivity and Derivatization Strategies for 1h Imidazole 2 Acetamide
Strategic Modifications of the Imidazole (B134444) Nucleus in 1H-Imidazole-2-acetamide Analogues
The imidazole ring is a versatile heterocyclic system whose reactivity can be finely tuned by the introduction of various substituents. Its aromatic nature, combined with the presence of two nitrogen atoms, allows for a range of chemical transformations.
The reactivity of the imidazole ring in this compound is significantly influenced by the electronic properties of substituents attached to it. numberanalytics.com The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the ring, thereby directing the regioselectivity of subsequent reactions such as electrophilic or nucleophilic substitutions. numberanalytics.comrsc.org
Table 1: Effect of Substituent Type on Imidazole Ring Reactivity
| Substituent Type | Electronic Effect | Influence on Ring Electron Density | Preferred Reaction Type |
| Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) | Increases electron density | Enhances nucleophilicity of ring nitrogens | Electrophilic Substitution |
| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) | Decreases electron density | Increases acidity of N-H proton, activates ring for nucleophilic attack | Nucleophilic Substitution |
This table provides a generalized overview of substituent effects on the imidazole ring.
The imidazole ring of this compound offers several positions for functionalization, including the two nitrogen atoms (N-1 and N-3) and the carbon atoms (C-2, C-4, and C-5). The C-2 position is known to have the most acidic C-H bond, while the C-5 position is highly reactive towards electrophilic substitution. nih.gov
Nitrogen Functionalization: Alkylation at the N-1 position is a common strategy. vulcanchem.com For example, sequential treatment with agents like methyl iodide can introduce alkyl groups. vulcanchem.com However, studies have shown that simple N-alkylation does not necessarily increase the donor strength of the imidazole N-base as might be expected; the electronic nature of substituents on the ring itself plays a more dominant role. rsc.orgresearchgate.net
Carbon Functionalization: Direct C-H arylation has emerged as a powerful tool for modifying the imidazole core. nih.gov Palladium-catalyzed reactions can selectively introduce aryl groups at the C-2 and C-5 positions. nih.gov The addition of copper(I) salts has been shown to alter the regioselectivity, favoring functionalization at the C-2 position over the C-5 position. nih.gov Furthermore, nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position has been achieved using organolithium reagents under metal-free conditions. beilstein-journals.org The thioether group, if present at a carbon position, can also participate in nucleophilic substitution reactions or be oxidized to sulfoxides and sulfones, allowing for further diversification. smolecule.comsmolecule.com
Influence of Substituents on Ring Reactivity and Selectivity
Systematic Modifications of the Acetamide (B32628) Moiety
The acetamide side chain at the C-2 position is a critical component of the this compound structure, offering a prime site for modifications that can significantly alter the compound's properties.
The acetamide group itself can be the target of various chemical transformations, most notably through reactions involving the amide nitrogen or the carbonyl group. A primary strategy involves the synthesis of diverse amide derivatives. This can be achieved by reacting an imidazole ester intermediate with a variety of primary or secondary amines to form new amide bonds. nih.gov This approach allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems. nih.gov
For instance, 2-(1H-Imidazol-2-ylthio)-N-substituted acetamide derivatives have been prepared via S-alkylation of an imidazole-2-thiol with various 2-chloro-N-substituted acetamides. sapub.org Another approach involves the direct acylation of 2-aminoimidazole intermediates with reagents like acetic anhydride (B1165640) or acyl chlorides. hilarispublisher.com The reacylation of related methylbenzimidazol-2-ylcarbamate with different carboxylic acids has also been shown to be an effective method for generating diverse N-(1H-benzimidazol-2-yl) amides. ekb.eg These synthetic routes provide access to a library of analogues with systematically varied side chains. nih.govekb.eg
Modifying the substituents on the acetamide moiety can profoundly impact the resulting compound's physicochemical properties and its potential molecular interactions. vulcanchem.com The introduction of different functional groups can alter lipophilicity, hydrogen bonding capacity, and steric profile. smolecule.com For example, the presence of a trifluoromethyl group can enhance lipophilicity and bioactivity. smolecule.com
The acetamide group is capable of forming hydrogen bonds, which can be crucial for interactions with biological targets like the ATP-binding pockets in kinases. vulcanchem.com Altering the N-substituent of the acetamide can modulate these interactions. Research on related benzimidazole (B57391) derivatives has shown that even minor structural changes, such as the position of a methyl group, can dramatically affect biological activity. vulcanchem.com Studies on a series of acetamide derivatives found that varying the substituents led to significant changes in acidity constants (pKa values), which can affect a molecule's ionization state and pharmacokinetic properties. researchgate.net
Table 2: Examples of Synthesized N-Substituted Imidazole Acetamide Derivatives
| Starting Material | Reagent | Resulting Derivative Class | Reference |
| Imidazole Ester | Various Amines | N-Substituted Imidazole Acetamides | nih.gov |
| Imidazole-2-thiol | 2-Chloro-N-aryl-acetamides | 2-(Imidazolylthio)acetamides | sapub.orghilarispublisher.com |
| 2-Aminoimidazole | Acyl Chlorides | N-Acyl-2-aminoimidazoles | hilarispublisher.com |
| Methylbenzimidazol-2-ylcarbamate | Carboxylic Acids | N-Benzimidazolyl Amides | ekb.eg |
Acylation Reactions and Synthesis of Diverse Amide Derivatives
Synthesis of Diverse this compound Analogues and Hybrid Conjugates
The development of novel analogues and hybrid molecules based on the this compound scaffold is an active area of synthetic chemistry. These efforts aim to create compounds with enhanced or novel properties by combining the imidazole-acetamide core with other chemical moieties.
One-pot synthesis methods have been developed for creating derivatives efficiently. For example, the "El-Saghier reaction" involves a one-pot, solvent-free reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride to produce imidazolidin-4-one (B167674) derivatives in high yields. nih.govacs.orgresearchgate.net This green chemistry approach avoids the use of hazardous solvents. nih.govresearchgate.net
Hybridization involves covalently linking the imidazole-acetamide structure with other pharmacophores to create a single molecule with multiple functionalities. This strategy has been used to synthesize imidazole-tetrazole-amide hybrids and imidazole-coumarin conjugates. semanticscholar.orgbohrium.com For example, imidazole-coumarin conjugates were prepared by coupling a ribofuranosyl-imidazole thiol with various coumarins. semanticscholar.org Similarly, numerous hybrids incorporating a 5-nitroimidazole moiety have been synthesized by linking it to other heterocyclic systems like pyrroles or oxadiazoles. semanticscholar.org These molecular hybrids are designed to interact with multiple biological targets or to combine the beneficial properties of their constituent parts. bohrium.comsemanticscholar.org
Imidazole Thioacetanilide (B1681303) Derivatives and their Chemical Exploration
The derivatization of the this compound scaffold has led to the development of various compounds with significant biological interest, among which are the imidazole thioacetanilide (ITA) derivatives. Research has focused on the synthesis and evaluation of these compounds, particularly as potential therapeutic agents.
A notable series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide, also known as imidazole thioacetanilide (ITA) derivatives, has been synthesized and assessed for their inhibitory action against the human immunodeficiency virus type-1 (HIV-1). nih.govsigmaaldrich.com The synthetic strategy generally involves the reaction of N-1 substituted 2-mercapto-imidazoles with appropriate 2-chloro-N-aryl-substituted acetamides in the presence of a basic catalyst. hilarispublisher.com This approach allows for the introduction of various aryl groups at the N-1 position of the imidazole ring and different substituents on the acetanilide (B955) moiety, facilitating the exploration of structure-activity relationships (SAR). nih.gov
Evaluation of these ITA derivatives has identified several potent inhibitors of HIV-1. ijpsjournal.com For instance, specific derivatives have demonstrated significantly higher anti-HIV-1 activity than reference drugs like nevirapine (B1678648) and delavirdine. kuleuven.besemanticscholar.org The most potent compounds from one study, identified as 4a5 and 4a2, exhibited EC50 values of 0.18 µM and 0.20 µM, respectively. nih.govsigmaaldrich.comkuleuven.be These findings were a considerable improvement over the lead compound used in the study (EC50 = 2.053 µM). nih.govkuleuven.be The research highlighted that substitutions at the meta position of the N-phenyl ring on the acetanilide portion, with either electron-withdrawing groups like a nitro group or electron-donating groups, could lead to highly active compounds. semanticscholar.org
| Compound ID | Description | EC50 (µM) | Reference |
| 4a5 | Imidazole thioacetanilide derivative | 0.18 | nih.gov, kuleuven.be, sigmaaldrich.com |
| 4a2 | Imidazole thioacetanilide derivative | 0.20 | nih.gov, kuleuven.be, sigmaaldrich.com |
| Lead (L1) | Lead compound for comparison | 2.053 | nih.gov, kuleuven.be |
| Nevirapine | Reference Drug | - | nih.gov, kuleuven.be, semanticscholar.org |
| Delavirdine | Reference Drug | - | nih.gov, kuleuven.be, semanticscholar.org |
This targeted exploration of imidazole thioacetanilides, derived from the core structure of this compound, underscores a successful strategy in leveraging the imidazole scaffold for discovering novel bioactive agents. nih.govsemanticscholar.org
Integration of this compound with Other Heterocyclic Systems
The chemical reactivity of this compound and its precursors makes it a valuable building block for the synthesis of more complex molecules that integrate other heterocyclic systems. These integrated systems often exhibit unique chemical properties and biological activities. Strategies for this integration include multicomponent reactions and the coupling of the imidazole core with other pre-formed heterocyclic rings.
One common strategy involves using a reactive intermediate, such as an N-(imidazolyl)-2-chloroacetamide derivative, which can undergo nucleophilic substitution with other heterocyclic amines. For example, N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide has been reacted with heterocycles like 2-aminopyridine (B139424) and 2-aminobenzimidazole (B67599) to yield more complex structures, such as N-(1H-benzo[d]imidazol-2-yl)-2-(pyridin-2-ylamino)acetamide. uobabylon.edu.iq This method directly links two distinct heterocyclic moieties through the acetamide bridge.
Another powerful approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net MCRs have been employed to synthesize highly substituted imidazole derivatives that are fused or linked to other rings. For instance, a sequential two-step, one-pot MCR has been developed to create novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives under microwave-assisted conditions. nih.gov This method combines imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil (B1666583), primary amines, and ammonium (B1175870) acetate (B1210297) to generate structurally diverse products. nih.gov Similarly, cascade reactions have been designed to synthesize 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives from 3-cyanochromones and α-isocyanoacetates, demonstrating the formation of multiple bonds in one pot to link an imidazole to a chromone (B188151) system. researchgate.net
The synthesis of linked bi-heterocyclic systems is also a prominent strategy. Researchers have synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives by reacting an imidazole-2-thione with a 2-chloro-N-(thiazol-2-yl)acetamide. researchgate.net This work successfully integrates the imidazole and thiazole (B1198619) rings, both of which are known to be important pharmacophores. researchgate.net In a different approach, the core imidazole structure has been used as a starting point to build other heterocyclic rings. For example, 2-(1-H-Imidazole-1-yl) acetohydrazide, derived from imidazole, can be reacted with other reagents to form new heterocyclic systems like tetrazoles. ajchem-a.com
A novel one-pot green synthesis, termed the El-Saghier reaction, has been used to produce imidazolidin-4-one derivatives. nih.govacs.org This reaction of various amines with ethyl cyanoacetate and ethyl glycinate hydrochloride yields compounds like N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide), showcasing the creation of a bis-imidazole system linked by an alkyl chain. nih.gov
| Synthesis Strategy | Reactants | Resulting Integrated System | Reference |
| Nucleophilic Substitution | N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide + 2-aminopyridine | Imidazole linked to Pyridine | uobabylon.edu.iq |
| Multicomponent Reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde + Benzil + Amines + Ammonium Acetate | Imidazole linked to Imidazo[1,2-a]pyrimidine | nih.gov |
| Thioether Linkage | 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione + 2-chloro-N-(thiazol-2-yl) acetamide | Imidazole linked to Thiazole | researchgate.net |
| Ring Formation from Imidazole Precursor | 2-(1-H-Imidazole-1-yl) acetohydrazide + Aromatic Aldehyde + Sodium Azide | Imidazole linked to Tetrazole | ajchem-a.com |
| One-Pot "Green" Synthesis | Diamine + Ethyl Cyanoacetate + Ethyl Glycinate HCl | Bis-imidazolidin-4-one system | nih.gov |
| Cascade Reaction | 3-Cyanochromones + α-Isocyanoacetates | Imidazole linked to Chromen-4-one | researchgate.net |
These diverse synthetic routes highlight the versatility of the this compound framework in creating novel, complex heterocyclic architectures for further scientific investigation.
Mechanistic Insights into Biological Activities of 1h Imidazole 2 Acetamide Derivatives
Molecular Target Interaction Mechanisms
The versatility of the 1H-Imidazole-2-acetamide structure allows its derivatives to bind to a range of biological targets. The imidazole (B134444) ring can act as a bioisostere for other chemical groups, while the acetamide (B32628) portion provides hydrogen bonding capabilities, contributing to specific and strong interactions with proteins. jchemrev.comvulcanchem.com
Enzyme Inhibition Mechanisms (e.g., HIV-1 Reverse Transcriptase, Insulin-Degrading Enzyme, COX-II)
Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.
HIV-1 Reverse Transcriptase (RT): Certain imidazole thioacetanilide (B1681303) (ITA) derivatives, which are structurally related to this compound, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). hilarispublisher.comnih.govresearchgate.net The mechanism of inhibition involves binding to a hydrophobic pocket located near the enzyme's active site. nih.gov This binding is allosteric, meaning it does not compete directly with the incoming nucleotides. Instead, it induces a conformational change in the enzyme that, while not preventing nucleotide binding, blocks the subsequent chemical reaction of DNA polymerization. nih.gov This renders the enzyme-DNA-nucleotide complex nonproductive. nih.gov
Insulin-Degrading Enzyme (IDE): IDE is a zinc metalloprotease linked to both type 2 diabetes and Alzheimer's disease. nih.govnih.gov Specific imidazole-derived acetic acids function as dual-binding inhibitors of IDE. nih.gov These compounds interact with both the catalytic site and a distal exosite on the enzyme. nih.gov Structure-activity relationship studies have shown that the imidazole ring, a tertiary amine, and a carboxylic acid group are critical for this inhibitory activity. nih.gov The binding of these inhibitors to IDE provides a structural basis for blocking the degradation of substrates like insulin (B600854) and amyloid-β. nih.gov
Cyclooxygenase-II (COX-II): The COX-2 enzyme is a key mediator of inflammation and pain. nih.govscirp.org Diaryl-substituted imidazole derivatives, such as certain 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide compounds, have been developed as selective COX-2 inhibitors. nih.gov The mechanism involves the insertion of the compound into the active site of the COX-2 enzyme. Molecular docking studies suggest that strong interactions occur between the compound and key amino acid residues. archivepp.com For instance, the nitrogen atom of the acetamide moiety can form hydrogen bonds with residues like Serine 353 and Tryptophan 387, leading to potent inhibition of prostaglandin (B15479496) synthesis. scirp.orgarchivepp.com
Table 1: Enzyme Inhibition by this compound Derivatives
| Enzyme Target | Derivative Class | Inhibition Mechanism | Key Interactions | Reference |
|---|---|---|---|---|
| HIV-1 Reverse Transcriptase | Imidazole thioacetanilides (ITAs) | Allosteric non-nucleoside inhibition, blocking DNA polymerization. | Binds to a hydrophobic pocket near the active site. | nih.govnih.gov |
| Insulin-Degrading Enzyme (IDE) | Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Dual binding to the catalytic site and an exosite. | Interaction with the zinc metalloprotease active site. | nih.gov |
| Cyclooxygenase-II (COX-II) | 2-thio-diarylimidazoles | Competitive inhibition within the enzyme's active site. | Hydrogen bonding with active site residues (e.g., Ser 353, Trp 387). | nih.govarchivepp.com |
Characterization of Binding Modes and Affinities through Computational and Experimental Methods
The elucidation of these precise molecular interactions relies on a combination of advanced computational and experimental techniques.
Computational Methods: Molecular docking is a widely used computational tool to predict how a ligand binds to its receptor or enzyme active site. nih.govnih.govresearchgate.net These models can reveal potential hydrogen bonds and hydrophobic interactions that stabilize the complex, helping to explain the structure-activity relationships observed experimentally. nih.govarchivepp.com More advanced methods, such as non-equilibrium (NEQ) thermodynamics and QM-based clustering, can predict the relative free energies of binding with a high degree of accuracy, guiding the design of inhibitors with improved selectivity for their targets. mdpi.com Density-functional theory (DFT) calculations are also employed to model molecular properties and reconcile experimental data. researchgate.net
Experimental Methods: X-ray co-crystallography provides the most definitive evidence of binding modes, offering a high-resolution, three-dimensional view of the ligand-protein complex. nih.gov This technique was used to determine the structural basis for the inhibition of IDE by imidazole derivatives. nih.gov In vitro enzyme assays are fundamental for quantifying the inhibitory potency of compounds (e.g., IC50 values). nih.gov For receptor modulation, electrophysiological techniques, such as patch-clamp recordings on cells expressing the target receptor, can directly measure the functional effect of a compound, confirming, for example, the allosteric modulation of GABA-A receptor ion currents. acs.org Spectroscopic methods like NMR and IR spectroscopy are used to confirm the chemical structure of the synthesized compounds. researchgate.netacs.org
Mechanistic Studies of Antimicrobial Action
Derivatives of this compound also exhibit significant activity against a range of microbial pathogens through mechanisms that are distinct from their effects on mammalian cells. jchemrev.com
Antibacterial Mechanisms (e.g., Disruption of Bacterial Cell Wall Synthesis, Interference with Metabolic Pathways)
The antibacterial effects of these compounds often stem from the inhibition of essential bacterial processes.
Interference with Metabolic Pathways: A primary mechanism of action is the disruption of vital metabolic pathways in bacteria. For example, molecular docking studies have shown that certain N,N'-bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) derivatives can bind to the bacterial FabH–CoA complex in E. coli. nih.govacs.org FabH is a key enzyme in the initiation of fatty acid synthesis, a pathway essential for building cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to bacterial death. Other imidazole derivatives are hypothesized to interfere with folate synthesis by inhibiting dihydrofolate reductase, another critical metabolic enzyme. vulcanchem.com Furthermore, 5-nitroimidazole derivatives are known to be potent antibacterial agents, particularly against anaerobic bacteria. nih.gov Their mechanism involves the reduction of the nitro group within the bacterial cell, creating cytotoxic radicals that damage DNA and other macromolecules. nih.gov
Antifungal Mechanisms (e.g., Inhibition of Cytochrome P450-Lanosterol 14-α-Demethylase)
The antifungal activity of many imidazole-based compounds, including acetamide derivatives, is primarily due to the inhibition of a specific fungal enzyme.
Inhibition of Cytochrome P450-Lanosterol 14-α-Demethylase (CYP51): This enzyme is a crucial component of the fungal sterol biosynthesis pathway. researchgate.netwikidoc.org It catalyzes the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential molecule for maintaining the structure and fluidity of the fungal cell membrane. wikidoc.orgdrugbank.com Azole-containing compounds, including imidazole acetamide derivatives, act as potent inhibitors of CYP51. researchgate.netnih.gov The mechanism involves the nitrogen atom of the imidazole ring coordinating with the heme iron atom in the enzyme's active site. nih.gov This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting ergosterol production. drugbank.com The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the fungal membrane, leading to increased permeability and ultimately, cell death. wikidoc.orgdrugbank.com Molecular docking studies have confirmed this mode of action for various this compound derivatives. researchgate.net
Mechanistic Studies of Antineoplastic Activities
The anticancer properties of this compound and its derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell growth, and interaction with specific molecular targets crucial for cancer progression.
Pathways Leading to Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a critical pathway through which many anticancer agents exert their effects. Imidazole-based compounds, including acetamide derivatives, have been shown to trigger this process in various cancer cell lines through several mechanisms.
Modulation of Bcl-2 Family Proteins: A key pathway for apoptosis induction involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Certain 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been demonstrated to induce apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio alters the mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.
DNA Damage and Intercalation: Some imidazole derivatives can induce apoptosis by causing irreparable damage to cancer cell DNA. For instance, certain bis-benzimidazole derivatives have been found to cause double-strand DNA damage, which leads to an increase in the sub-G1 cell population—a hallmark of apoptosis. Other imidazole-containing compounds act as DNA intercalators, inserting themselves between DNA base pairs. This action disrupts the DNA structure and interferes with replication and transcription, ultimately triggering an apoptotic response.
Induction via Reactive Oxygen Species (ROS): An increase in intracellular reactive oxygen species (ROS) can induce oxidative stress, which is a potent trigger for apoptosis. Some imidazole derivatives have been shown to elevate ROS levels within cancer cells, leading to cellular damage and the initiation of the apoptotic cascade.
Targeting Specific Kinases: Inhibition of kinases involved in survival pathways can also lead to apoptosis. As discussed in subsequent sections, inhibitors of Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs) can halt cell cycle progression and, in many cases, induce apoptosis in cancer cells. For example, imidazo[1,2-a]triazine derivatives that inhibit FAK have been shown to induce apoptosis in U87-MG and HCT-116 cancer cell lines.
Table 2: Apoptosis Induction Pathways by Imidazole Derivatives
| Mechanism | Key Molecular Events | Example Cancer Cell Line(s) | Reference(s) |
|---|---|---|---|
| Bcl-2 Family Regulation | Increased Bax/Bcl-2 ratio, Caspase-3 activation | HeLa | |
| DNA Damage/Intercalation | DNA double-strand breaks, DNA intercalation | Various | |
| ROS Induction | Increased intracellular ROS levels | Various |
| FAK Inhibition | Inhibition of Focal Adhesion Kinase | U87-MG, HCT-116 | |
Mechanisms of Inhibition of Cancer Cell Proliferation and Viability
Beyond inducing apoptosis, this compound derivatives employ several mechanisms to halt the proliferation and reduce the viability of cancer cells. These often involve disrupting the cell cycle and interfering with the cytoskeletal machinery.
Cell Cycle Arrest: A common mechanism is the arrest of the cell cycle at specific checkpoints, preventing cancer cells from dividing.
G2/M Phase Arrest: Many imidazole derivatives have been found to cause cell cycle arrest at the G2/M transition. For example, certain imidazole-chalcone derivatives and 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine cause G2/M phase arrest by interfering with microtubule assembly. Similarly, some bis-benzimidazole derivatives and imidazo[1,2-a]triazine-based FAK inhibitors also induce a G2/M block. This arrest prevents the cell from entering mitosis, thereby inhibiting proliferation.
S Phase Arrest: Other derivatives, such as the 1H-imidazole[4,5-f] phenanthroline derivative IPM714, can arrest the cell cycle in the S phase in colorectal cancer cells, interfering with DNA synthesis.
G0/G1 Phase Arrest: Some purine-based imidazole derivatives have been shown to induce a G0/G1 cell cycle arrest.
Inhibition of Microtubule Assembly: The microtubule network is essential for cell division, forming the mitotic spindle that segregates chromosomes. Several imidazole-containing compounds act as microtubule-destabilizing agents. They bind to tubulin, often at the colchicine (B1669291) binding site, and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent inhibition of cell proliferation.
Induction of Cellular Senescence: In addition to apoptosis, some imidazole derivatives can induce cellular senescence, a state of irreversible growth arrest. For instance, the compound NSC 771432, a tetrasubstituted imidazole, was shown to induce senescence in A549 lung cancer cells, contributing to its anti-proliferative effects.
Inhibition of Cell Migration and Invasion: Metastasis is a key hallmark of cancer progression. Imidazo[1,2-a]triazine derivatives that inhibit FAK have been demonstrated to strongly inhibit cell-matrix adhesion, migration, and invasion of cancer cells like U87-MG. This action is critical in preventing the spread of cancer to other parts of the body.
Table 3: Mechanisms of Proliferation and Viability Inhibition
| Mechanism | Effect | Molecular Target/Process | Example Derivative Class | Reference(s) |
|---|---|---|---|---|
| Cell Cycle Arrest | Halts cell division at G2/M phase | Microtubule assembly, CDK activity | Imidazole-chalcones, Imidazo[1,2-a]triazines | |
| Halts cell division at S phase | DNA synthesis | 1H-imidazole[4,5-f] phenanthrolines | ||
| Microtubule Disruption | Inhibits mitotic spindle formation | Tubulin polymerization (colchicine site) | 2-amino-1-arylidenaminoimidazoles | |
| Cellular Senescence | Induces irreversible growth arrest | Senescence pathways | Tetrasubstituted imidazoles |
| Inhibition of Metastasis | Prevents cell adhesion and migration | Focal Adhesion Kinase (FAK) | Imidazo[1,2-a]triazines | |
Identification and Validation of Specific Molecular Targets in Cancer Cell Lines (e.g., Cyclin-Dependent Kinase-8, FAK)
The specificity of anticancer action often relies on the interaction of a drug with a particular molecular target. For imidazole-based compounds, several key protein kinases have been identified and validated as direct targets.
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that regulate the cell cycle and transcription, making them attractive targets for cancer therapy.
Imidazole-4-N-acetamide derivatives have been specifically designed as a novel chemotype to target CDKs. Based on the pan-CDK inhibitor PHA-793887, these new derivatives show varied selectivity. For example, some compounds preferentially target CDK2/cyclin E and CDK9/cyclin K, while others exhibit broader inhibition across CDK1, -2, -5, and -9. These compounds were shown to be cytotoxic to ovarian cancer and neuroblastoma cell lines at low micromolar concentrations while sparing non-malignant cells.
CDK8/19: CDK8 and its paralog CDK19 are transcriptional regulators implicated in various cancers, including colorectal and prostate cancer. Novel benzimidazole-based inhibitors have been developed that show potent and selective inhibition of CDK8/19, leading to suppressed cancer cell proliferation and demonstrating potential as both monotherapy and combination therapy agents.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is often overexpressed in various cancers.
Imidazo[1,2-a]triazine derivatives have been identified as potent and selective FAK inhibitors, with IC50 values in the nanomolar range. These compounds effectively inhibit the proliferation of cancer cell lines with high FAK expression, such as U87-MG (glioblastoma) and HCT-116 (colon). Mechanistically, their action leads to G2/M cell cycle arrest and inhibition of cell adhesion and migration. The fusion of the imidazole ring to the triazine core was a key structural modification that enhanced FAK inhibitory activity.
Other imidazole derivatives, including some 2-styryl-5-nitroimidazoles, have also been reported as potent FAK inhibitors.
Table 4: Validated Molecular Targets of Imidazole Derivatives in Cancer
| Target | Derivative Class | Mechanism of Action | Validated Cancer Cell Lines | Reference(s) |
|---|---|---|---|---|
| CDK2, CDK9 | Imidazole-4-N-acetamide | Inhibition of kinase activity, cell cycle arrest | Ovarian cancer, Neuroblastoma | |
| CDK8, CDK19 | Benzimidazole (B57391) derivatives | Inhibition of transcriptional kinase activity | Colorectal cancer, Mantle cell lymphoma |
| Focal Adhesion Kinase (FAK) | Imidazo[1,2-a]triazines | Inhibition of kinase activity, G2/M arrest, anti-migratory | U87-MG, HCT-116, MDA-MB-231, PC-3 | |
Mechanistic Studies of Other Reported Biological Activities
Anti-inflammatory Pathways and Associated Molecular Interventions
In addition to their antineoplastic and antimicrobial activities, derivatives of this compound are recognized for their anti-inflammatory properties. Their mechanisms often involve the modulation of key enzymes and pathways in the inflammatory cascade.
A primary mechanism for the anti-inflammatory action of imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes . The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Selective COX-2 Inhibition: Certain benzimidazole derivatives have demonstrated significant and selective inhibitory activity against the COX-2 enzyme. For instance, some derivatives exhibit potent COX-2 inhibition with IC50 values in the low micromolar range, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The structural features of these compounds, such as an isopropyl group, may confer this selectivity for COX-2, which is structurally similar to the mechanism of drugs like celecoxib.
Modulation of Inflammatory Signaling: Beyond direct enzyme inhibition, imidazole-containing compounds can interfere with inflammatory signaling pathways. This can include the inhibition of neutrophil degranulation and the reduction of reactive oxygen species generation, which are associated with the inflammatory response.
The ability to selectively inhibit COX-2 is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme. The acetamide moiety in these derivatives is thought to play a role in binding to the active site of kinases and other enzymes involved in inflammation.
Table 5: Anti-inflammatory Mechanisms of Imidazole Derivatives
| Mechanism | Molecular Target | Effect | Reference(s) |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Decreased prostaglandin synthesis |
| Cellular Response Modulation | Neutrophils | Inhibition of degranulation and ROS generation | |
Antiviral Replication Mechanisms (e.g., HIV-1, Hepatitis C Virus)
The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Derivatives of this compound have been a focus of research due to their potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus type-1 (HIV-1) and Hepatitis C Virus (HCV). The mechanisms of action, while diverse, often involve targeting key viral enzymes or processes essential for the viral life cycle.
HIV-1 Replication Inhibition:
The replication cycle of HIV-1 presents multiple targets for antiviral intervention. acs.org This cycle includes entry into the host cell, reverse transcription of the viral RNA genome into DNA, integration of viral DNA into the host genome, and the assembly and release of new virions. mdpi.com Imidazole derivatives have shown promise in disrupting these processes.
One key target is the HIV-1 integrase enzyme, which is crucial for integrating the viral DNA into the host cell's genome. researchgate.net Certain 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives have been investigated for their ability to inhibit this enzyme. researchgate.net For instance, studies have shown that specific derivatives can achieve significant anti-HIV-1 activity. researchgate.net The mechanism is believed to involve interference with the integrase-LEDGF/p75 complex, which is essential for the integration process. researchgate.net
Another strategy involves targeting the viral entry process. The HIV-1 envelope glycoprotein (B1211001) complex, consisting of gp120 and gp41, mediates the virus's attachment and fusion with the host cell. Some polymeric antiviral agents have been shown to inhibit viral entry by binding to gp120, preventing the conformational changes necessary for fusion. acs.org While not exclusively this compound derivatives, this highlights a potential mechanism for appropriately functionalized imidazole compounds.
Table 1: HIV-1 Inhibitory Activity of Selected Imidazole Derivatives
| Compound Type | Target | Mechanism of Action | Reference |
|---|
Hepatitis C Virus Replication Inhibition:
Hepatitis C Virus, a leading cause of chronic liver disease, also presents several targets for antiviral drugs. Imidazole-containing molecules have demonstrated a wide spectrum of antiviral activities, including against HCV. researchgate.net
One of the primary targets for anti-HCV drugs is the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for replicating the viral genome. While various classes of compounds have been developed as NS5B inhibitors, the potential for imidazole derivatives continues to be explored. semanticscholar.org
Another significant target is the HCV NS3/4A protease, which is responsible for cleaving the viral polyprotein into functional viral proteins. semanticscholar.org Although the development of potent and selective inhibitors for this protease has been challenging due to the shallow substrate-binding groove, research into new scaffolds, including those based on imidazole, is ongoing. semanticscholar.org
Recent studies have explored imidazole-coumarin conjugates, which have shown promising anti-HCV activity. semanticscholar.orgjchemrev.com These compounds are synthesized by linking imidazole and coumarin (B35378) moieties and have exhibited appealing EC50 values against HCV. semanticscholar.orgjchemrev.com The exact mechanism of action for these conjugates is still under investigation but may involve one of the aforementioned viral enzymes.
Table 2: Anti-HCV Activity of Imidazole-Coumarin Conjugates
| Compound Class | Activity | EC50 Range | Reference |
|---|
Neuroprotective and Anticonvulsant Mechanisms of Action
Derivatives of this compound have also been investigated for their potential in treating neurological disorders, particularly epilepsy. The mechanisms underlying their neuroprotective and anticonvulsant effects are multifaceted and often involve modulation of neuronal excitability.
The search for new anticonvulsant drugs is driven by the need for agents with improved efficacy and fewer side effects. Azole derivatives, including imidazoles, have gained significant attention for their potential anticonvulsant properties. mdpi.com The anticonvulsant activity of these compounds is often evaluated using animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
One proposed mechanism of action for some anticonvulsant acetamide derivatives is the modulation of voltage-gated sodium channels. By binding to these channels, the compounds can reduce the repetitive firing of neurons that is characteristic of seizures. While not specifically detailing this compound, studies on related acetamide derivatives suggest this as a plausible mechanism.
Another potential mechanism involves the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that enhance GABA's effects can reduce neuronal excitability and suppress seizures. Some anticonvulsant drugs act by increasing GABA synthesis, inhibiting its degradation, or by allosterically modulating GABA-A receptors.
Research into N-arylazole acetamide derivatives has demonstrated their potential as anticonvulsant agents. researchgate.net Similarly, various N-(benzoylalkyl)imidazoles and N-(omega-phenyl-omega-hydroxyalkyl)imidazoles have shown activity in mouse models of seizures. researchgate.net The structure-activity relationships of these compounds are a key area of investigation to optimize their anticonvulsant properties.
Table 3: Anticonvulsant Activity of Selected Azole Derivatives
| Compound Type | Test Model | Activity | Reference |
|---|---|---|---|
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES and scPTZ | Potent anticonvulsant activity with high protective index | mdpi.com |
| N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole | Maximal Electroshock Seizure | Activity comparable to or better than phenytoin (B1677684) and phenobarbital | researchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(1-aryl-1H-imidazol-2-ylthio)acetamide |
| Imidazole-coumarin conjugates |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide |
| N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole |
| alpha-(9H-fluoren-2-yl)-alpha-methyl-1H-imidazole-1-ethanol |
| Phenytoin |
| Phenobarbital |
Structure Activity Relationship Sar Studies of 1h Imidazole 2 Acetamide Analogues
Systematic Analysis of Imidazole (B134444) Ring Substituent Effects on Biological Potency
The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, is a cornerstone of many biologically active compounds. smolecule.com Its unique properties, including its aromaticity and ability to act as a proton donor and acceptor, make it a versatile scaffold in medicinal chemistry. nih.govmdpi.commdpi.com Modifications to the substituents on this ring have been shown to dramatically alter the biological activity of 1H-Imidazole-2-acetamide analogues.
Substitutions at various positions on the imidazole ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of a methyl group at the N(1) position and an isopropyl group at the C(4) position, alongside a (3,5-dichlorophenyl)thio group at C(5), confers a specific combination of hydrophobicity and hydrogen-bonding capacity. vulcanchem.com The presence of a hydrogen atom at the N(1) position of the imidazole nucleus has been found to be a key factor in increasing the potency and selectivity of some imidazole-coumarin conjugates against the hepatitis C virus. mdpi.com
In a series of 2-aryl-4-benzoyl-imidazole (ABI) analogues targeting tubulin, substitutions on the indole (B1671886) ring, which can be considered an extended part of the imidazole pharmacophore, demonstrated significant effects on antiproliferative activity. acs.org For example, a 4-methyl substitution on the indole ring resulted in a threefold increase in potency compared to the parent compound, while a bulky phenyl group at the 2-position of the indole led to a near-total loss of activity. This suggests that steric hindrance at certain positions is detrimental to biological function. acs.org
The electronic nature of the substituents also plays a crucial role. In a study of imidazo[4,5-c]quinoline-based kinase inhibitors, analogues with a nitrile or trifluoromethyl group in the para position of a phenyl ring at R1 exhibited a 10-15-fold decrease in potency compared to the unsubstituted analogue. acs.org This highlights the sensitivity of the biological target to the electronic properties of the substituent.
The following table summarizes the effects of various imidazole ring substituents on biological activity:
| Substituent | Position | Effect on Biological Activity | Compound Series | Reference |
| Methyl | N(1) | Contributes to specific hydrophobic/hydrophilic balance | This compound analogue | vulcanchem.com |
| Isopropyl | C(4) | Contributes to specific hydrophobic/hydrophilic balance | This compound analogue | vulcanchem.com |
| (3,5-dichlorophenyl)thio | C(5) | Contributes to specific hydrophobic/hydrophilic balance | This compound analogue | vulcanchem.com |
| Hydrogen | N(1) | Increased potency and selectivity | Imidazole-coumarin conjugates | mdpi.com |
| 4-methyl on indole | (extended pharmacophore) | ~3-fold more potent | 2-aryl-4-benzoyl-imidazole (ABI) | acs.org |
| 2-phenyl on indole | (extended pharmacophore) | Total loss of activity | 2-aryl-4-benzoyl-imidazole (ABI) | acs.org |
| Nitrile or Trifluoromethyl | para-position of phenyl at R1 | 10-15-fold decrease in potency | Imidazo[4,5-c]quinoline-based kinase inhibitors | acs.org |
Investigation of the Role of Acetamide (B32628) Moiety Modifications in Modulating Biological Activity
The acetamide moiety is another critical component of the this compound scaffold, and its modification has been a key strategy in optimizing the biological activity of these compounds. The acetamide group can participate in hydrogen bonding and other polar interactions, which are often essential for binding to biological targets. vulcanchem.com
In a study of novel heme oxygenase-1 (HO-1) inhibitors, fixing the amide linker in the central spacer was a key design element. nih.gov Shortening the connecting chain from four to three atoms, which involved modifications to the acetamide linker, resulted in anilide compounds with altered inhibitory activity. While most of these anilides showed poor inhibitory activity compared to the parent compound, this highlights the importance of the linker length and structure. nih.gov
The synthesis of N-substituted thioacetamides, which are closely related to acetamides, has also been explored to probe structure-activity relationships. acs.org The addition of substituents to the terminal amide nitrogen can significantly impact the compound's affinity for its target. For example, replacing the terminal amide with a 3-phenylpropyl-substituted amine group in modafinil (B37608) analogues enhanced dopamine (B1211576) transporter (DAT) affinity by 10-fold. acs.org
The following table illustrates the impact of acetamide moiety modifications on biological activity:
| Modification | Effect on Biological Activity | Compound Series | Reference |
| Shortening of the central connecting chain (from four to three atoms) | Generally poor inhibitory activity | Heme oxygenase-1 (HO-1) inhibitors | nih.gov |
| Replacement of terminal amide with a 3-phenylpropyl-substituted amine | 10-fold enhanced DAT affinity | Modafinil analogues | acs.org |
| Introduction of various N-substituents | Varied effects on biological activity | Thioacetamide analogues | acs.org |
Elucidation of Pharmacophore Features and Principles for Rational Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of pharmacophore features for this compound analogues is crucial for the rational design of new and more potent compounds.
For a series of novel imidazole-1,2,3-triazole hybrids with anticancer activity, a hybrid pharmacophore approach was employed in their design. researchgate.net This approach combines the structural features of different known active compounds to create a new molecule with potentially enhanced activity. The designed pharmacophore in this case included the imidazole ring and a 1,2,3-triazole moiety. researchgate.net
In the context of tyrosine kinase inhibitors, the acetamide triazole central structure was identified as an important pharmacophoric element. rsc.org This structure is thought to occupy the pocket space connecting the ATP-adenine binding site with the DFG-motif, which is involved in enzyme activation. The hydrazone or thiosemicarbazone moieties in these compounds provide hydrogen bond functionality, which is critical for mediating polar contacts with the kinase's secondary structures. rsc.org
The key pharmacophoric features for this compound analogues and related compounds often include:
An imidazole ring for core structural integrity and potential hydrogen bonding.
An acetamide linker of a specific length and flexibility.
Appropriate hydrophobic and hydrogen-bonding substituents on the imidazole ring.
A terminal group on the acetamide moiety that can engage in specific interactions with the target.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in drug discovery for predicting the activity of new compounds and for understanding the structural requirements for activity.
For a series of imidazole-(benz)azole and imidazole-piperazine derivatives with anticancer activity, 2D-QSAR models were developed. scispace.comresearchgate.net These models, which used multiple linear regression (MLR) methodology, were statistically significant and provided insights into the substitutional requirements for favorable anticancer activity. The results of the 2D-QSAR models were further compared with 3D-QSAR models generated by k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). scispace.comresearchgate.net
In another study on anti-influenza A virus inhibitors, 2D-QSAR and 3D-QSAR models were applied to a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. tandfonline.com The 2D-QSAR models, built using genetic function approximation (GFA) and artificial neural networks (ANN), identified key molecular descriptors for predicting the anti-influenza activity. The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided further insights into the structural requirements for activity. tandfonline.com
Predicted parameters from QSAR models can also highlight potential liabilities, such as hepatotoxicity and CYP inhibition, which are important considerations in drug development. vulcanchem.com
The following table provides an overview of QSAR studies on related imidazole-containing compounds:
| Compound Series | QSAR Model Type | Key Findings | Reference |
| Imidazole-(benz)azole and imidazole-piperazine derivatives | 2D-QSAR (MLR), 3D-QSAR (kNN-MFA) | Statistically significant models for predicting anticancer activity | scispace.comresearchgate.net |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | 2D-QSAR (GFA-MLR, GFA-ANN), 3D-QSAR (CoMFA, CoMSIA) | Identified key descriptors for predicting anti-influenza activity | tandfonline.com |
| This compound derivative | QSAR models | Predicted potential for hepatotoxicity and CYP inhibition | vulcanchem.com |
Emerging Research Applications and Future Directions for 1h Imidazole 2 Acetamide
The 1H-imidazole-2-acetamide scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal starting point for the synthesis of complex molecules. Researchers are increasingly exploring its potential in various advanced applications, from creating novel organic materials to developing highly specific therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
